Griseoluteic Acid vs. Griseolutein B: 1450-Fold Difference in Antitrypanosomal Potency (IC50)
Griseoluteic acid (GA) exhibits moderate antitrypanosomal activity, but is 1450-fold less potent than its closely related analog, griseolutein B, against Trypanosoma brucei brucei GUTat 3.1 in vitro [1]. The quantitative disparity is directly attributable to structural differences: griseoluteic acid lacks the N-5 sesquiterpene moiety present in griseolutein B [1].
| Evidence Dimension | In vitro antitrypanosomal activity (IC50) |
|---|---|
| Target Compound Data | 2030 ng/mL |
| Comparator Or Baseline | Griseolutein B: 1.4 ng/mL |
| Quantified Difference | 1450-fold less potent (Griseoluteic acid IC50 / Griseolutein B IC50 = 1450) |
| Conditions | Trypanosoma brucei brucei GUTat 3.1 strain; 72-hour incubation; Alamar Blue assay |
Why This Matters
For antiparasitic drug discovery programs, this data confirms that griseoluteic acid is an unsuitable substitute for griseolutein B in assays requiring high potency, but its moderate activity and defined structure make it a useful reference compound for SAR studies investigating the contribution of the N-5 substituent.
- [1] Otoguro, K., et al. (2010). In vitro and in vivo anti-Trypanosoma brucei activities of phenazinomycin and related compounds. The Journal of Antibiotics, 63, 579–581. DOI: 10.1038/ja.2010.72. View Source
